Cas no 2172039-87-9 (5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide)

5-Cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide is a specialized heterocyclic compound featuring a triazole core functionalized with a cyclobutyl group and a carbothioamide moiety. Its structural uniqueness, combining a rigid cyclobutyl ring with a flexible pentan-3-yl substituent, offers potential for diverse reactivity and applications in medicinal chemistry and agrochemical research. The carbothioamide group enhances its ability to participate in hydrogen bonding and metal coordination, making it a valuable intermediate for synthesizing biologically active molecules. This compound’s well-defined scaffold is advantageous for structure-activity relationship (SAR) studies, particularly in the development of enzyme inhibitors or ligands for therapeutic targets. Its synthetic versatility and stability further support its utility in exploratory organic synthesis.
5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide structure
2172039-87-9 structure
商品名:5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide
CAS番号:2172039-87-9
MF:C12H20N4S
メガワット:252.379000663757
CID:5567091
PubChem ID:165596986

5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide 化学的及び物理的性質

名前と識別子

    • 2172039-87-9
    • 5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide
    • EN300-1596693
    • インチ: 1S/C12H20N4S/c1-3-9(4-2)16-11(8-6-5-7-8)10(12(13)17)14-15-16/h8-9H,3-7H2,1-2H3,(H2,13,17)
    • InChIKey: JQZUSHDHIULEBZ-UHFFFAOYSA-N
    • ほほえんだ: S=C(C1=C(C2CCC2)N(C(CC)CC)N=N1)N

計算された属性

  • せいみつぶんしりょう: 252.14086783g/mol
  • どういたいしつりょう: 252.14086783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 276
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1596693-1000mg
5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide
2172039-87-9
1000mg
$1485.0 2023-09-23
Enamine
EN300-1596693-100mg
5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide
2172039-87-9
100mg
$1307.0 2023-09-23
Enamine
EN300-1596693-10000mg
5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide
2172039-87-9
10000mg
$6390.0 2023-09-23
Enamine
EN300-1596693-1.0g
5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide
2172039-87-9
1.0g
$1485.0 2023-07-10
Enamine
EN300-1596693-0.05g
5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide
2172039-87-9
0.05g
$1247.0 2023-07-10
Enamine
EN300-1596693-2500mg
5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide
2172039-87-9
2500mg
$2912.0 2023-09-23
Enamine
EN300-1596693-50mg
5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide
2172039-87-9
50mg
$1247.0 2023-09-23
Enamine
EN300-1596693-250mg
5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide
2172039-87-9
250mg
$1366.0 2023-09-23
Enamine
EN300-1596693-5.0g
5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide
2172039-87-9
5.0g
$4309.0 2023-07-10
Enamine
EN300-1596693-0.5g
5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide
2172039-87-9
0.5g
$1426.0 2023-07-10

5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide 関連文献

5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamideに関する追加情報

Introduction to 5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2172039-87-9)

The compound 5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2172039-87-9) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its cyclobutyl and pentan-3-yl substituents, combined with the triazole and carbothioamide functional groups, has garnered attention in recent years due to its potential applications in medicinal chemistry and drug discovery.

At the core of this compound's structure lies the triazole ring, a heterocycle known for its stability and versatility in biological systems. The presence of the carbothioamide moiety introduces a sulfur atom, which can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These features make the compound a promising candidate for further exploration in the development of novel therapeutic agents.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of such molecules. Studies have indicated that the 5-cyclobutyl substituent may enhance binding affinity to certain biological targets, while the pentan-3-yl group could influence metabolic stability. These insights are critical for optimizing the compound's pharmacokinetic profile and therapeutic efficacy.

The synthesis of 5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide involves multi-step organic reactions, including cycloaddition and nucleophilic substitution processes. The introduction of the carbothioamide group requires careful control of reaction conditions to ensure high yield and purity. Techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structural integrity of the final product.

In the realm of drug discovery, heterocyclic compounds like this one have shown promise in addressing various therapeutic challenges. The triazole core is particularly noteworthy, as it has been incorporated into numerous drugs with diverse mechanisms of action. For instance, triazole derivatives have been explored for their antimicrobial and anti-inflammatory properties. The addition of the carbothioamide group may further expand these applications by modulating enzyme activity or interacting with specific protein targets.

One particularly intriguing aspect of this compound is its potential role in modulating immune responses. The sulfur-containing carbothioamide moiety has been shown to interact with thioredoxin reductase, an enzyme involved in redox signaling pathways. By influencing these pathways, the compound could have immunomodulatory effects, making it relevant for conditions where immune regulation is dysregulated.

Another area of interest is the compound's potential as a scaffold for developing kinase inhibitors. The combination of the triazole and carbothioamide groups provides multiple sites for interaction with kinase domains. Preliminary computational studies suggest that this compound may bind to ATP pockets on kinases, potentially inhibiting their activity. Such inhibition could be therapeutically beneficial in cancers where kinase overactivity plays a role.

The structural features of 5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbothioamide also make it an attractive candidate for further derivatization. By modifying either the cyclobutyl, pentan-3-yl, or functional groups attached to them, researchers can explore a wide range of analogs with tailored properties. This flexibility allows for systematic optimization of potency, selectivity, and pharmacokinetic characteristics.

In conclusion,5-cyclobutyl-1-(pentan-3-y)-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2172039-87-9) represents a promising lead in medicinal chemistry with diverse potential applications. Its unique structural features—particularly the interplay between the triazole, carbothioamide, cyclobutyl, and pentan-y substituents—offer opportunities for developing novel therapeutics targeting various diseases. As research continues to uncover new biological functions and synthetic strategies for this class of compounds,5-cyclobutyl-y-(pen-tan-y)-yH-y,y,y-triazole--y-carbothioamide will likely remain at forefront y drug discovery efforts.

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